molecular formula C36H30O16 B10765251 Isosalvianolic acid B

Isosalvianolic acid B

Cat. No.: B10765251
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isosalvianolic acid B is a phenolic acid compound derived from the roots and rhizomes of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its water-solubility and weak acidity. It has been extensively studied for its pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isosalvianolic acid B involves several steps, starting from the extraction of raw materials from Salvia miltiorrhiza. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Isosalvianolic acid B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Isosalvianolic acid B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isosalvianolic acid B involves several molecular targets and pathways:

Comparison with Similar Compounds

Isosalvianolic acid B is often compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific combination of antioxidant, anti-inflammatory, and antitumor properties, making it a valuable compound for various therapeutic applications .

Properties

IUPAC Name

2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKFFCBZYFGCQN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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